Semaxanib

説明

This compound is a quinolone derivative with potential antineoplastic activity. This compound reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.

Structure

3D Structure

特性

IUPAC Name |

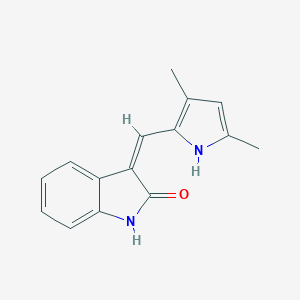

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWDLXZGHZSWQZ-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025708 | |

| Record name | Semaxanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194413-58-6, 204005-46-9 | |

| Record name | Semaxanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semaxanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semaxinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semaxanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Semaxanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU 5416 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMAXANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Semaxanib (SU5416)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semaxanib (SU5416) is a synthetically derived small molecule recognized for its potent anti-angiogenic properties. Extensive research has delineated its primary mechanism of action as the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and preclinical efficacy of this compound. Quantitative data from key experimental findings are presented in a structured format, and detailed protocols for pivotal assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.

Core Mechanism of Action: Selective Inhibition of VEGFR-2

The principal mechanism of action of this compound is its function as a potent and selective antagonist of the VEGFR-2 tyrosine kinase, also known as KDR or Flk-1.[1] this compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain.[1] This reversible inhibition prevents the autophosphorylation of the receptor, a crucial initial step in the signal transduction cascade initiated by the binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[1][2]

By abrogating VEGFR-2 autophosphorylation, this compound effectively halts the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[2][3] These cellular processes are fundamental to angiogenesis, the formation of new blood vessels. The inhibition of neovascularization deprives tumors of the essential oxygen and nutrients required for their growth and metastasis.[3] While this compound exhibits high selectivity for VEGFR-2, it has also been shown to inhibit other tyrosine kinases, such as c-Kit, FLT3, and RET, albeit at higher concentrations.[4] This broader kinase inhibition profile may contribute to its overall anti-tumor activity.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified across various kinase and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: Kinase Inhibition Profile of this compound (SU5416)

| Target Kinase | IC50 Value | Notes |

| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Potent and selective inhibition.[3][5][6] |

| VEGFR-1/2 | 40 nM | Potent inhibition of the receptor tyrosine kinase.[4] |

| c-Kit | 30 nM - 5.0 µM | Inhibition observed in various studies.[4][7] |

| FLT3 | 160 nM | Potent inhibition.[4] |

| RET | 170 nM | Potent inhibition.[4] |

| PDGFRβ | 3.0 µM - 20.3 µM | Weak inhibitory activity.[4][7] |

| EGFR | > 100 µM | No significant activity.[7] |

| InsR | > 100 µM | No significant activity.[7] |

| FGFR | 50 µM | Weak inhibitory activity against FGF-driven mitogenesis.[4][7] |

| Abl | > 10 µM | No significant effect.[7] |

Table 2: Cellular Activity of this compound (SU5416)

| Assay | Cell Line/System | IC50 Value |

| VEGF-dependent Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM[4][7][8] |

| VEGF-induced Endothelial Cell Proliferation | Preclinical studies | ~1–2 μM[3][5] |

| VEGFR-2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 250 nM |

| VEGF-dependent Flk-1 Phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM[4][7] |

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

Objective: To quantify the IC50 value of this compound for VEGFR-2 autophosphorylation.

Methodology:

-

Plate Preparation: Coat 96-well ELISA plates with a monoclonal antibody specific for VEGFR-2 (Flk-1) and incubate overnight at 4°C.

-

Receptor Immobilization: Add solubilized membranes from cells overexpressing Flk-1 (e.g., NIH 3T3-Flk-1 cells) to the coated wells and incubate to allow receptor capture.

-

Compound Addition: Introduce serial dilutions of this compound (SU5416) to the wells.

-

Kinase Reaction Initiation: Add ATP to each well to initiate the autophosphorylation reaction. Incubate for 60 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Detection:

-

Add a biotinylated anti-phosphotyrosine antibody.

-

Add avidin-conjugated horseradish peroxidase (HRP).

-

Add an HRP substrate (e.g., TMB) to develop a colorimetric signal.

-

-

Data Analysis: Measure the absorbance and calculate the percentage of inhibition for each this compound concentration to determine the IC50 value.[2]

Cell Proliferation (Mitogenesis) Assay

This protocol assesses the effect of this compound on VEGF-induced endothelial cell proliferation.

Objective: To determine the IC50 of this compound for the inhibition of VEGF-stimulated HUVEC proliferation.

Methodology:

-

Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates and allow them to adhere.

-

Serum Starvation: Synchronize the cells in a quiescent state by culturing in a low-serum medium for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 2 hours.

-

Mitogenic Stimulation: Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).

-

Incubation: Incubate the plates for 24-48 hours.

-

Proliferation Measurement: Add a proliferation marker such as [³H]thymidine or BrdU and incubate for an additional 24 hours to allow for incorporation into newly synthesized DNA.

-

Quantification: Lyse the cells and quantify the incorporated label using a scintillation counter or an ELISA reader.

-

Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.[4][5]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Methodology:

-

Animal Model: Utilize immunocompromised mice (e.g., athymic nude mice).

-

Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., A375 melanoma, C6 glioma) into the flanks of the mice.[9]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Administer this compound or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.[7]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.[9]

In Vivo Corneal Micropocket Angiogenesis Assay

This assay provides a quantitative assessment of angiogenesis in an avascular tissue.

Objective: To evaluate the inhibitory effect of this compound on VEGF-induced neovascularization in vivo.

Methodology:

-

Pellet Preparation: Prepare slow-release pellets containing an angiogenesis inducer (e.g., VEGF or bFGF) and sucralfate, embedded in a hydron (B225902) polymer.[1][10]

-

Surgical Implantation: Under anesthesia, create a small pocket in the cornea of a mouse or rabbit and surgically implant the prepared pellet.[10][11]

-

Vessel Growth: Allow several days for new blood vessels to grow from the limbal vasculature towards the pellet.[10]

-

Quantification: Using a slit-lamp biomicroscope, measure the length and circumferential extent of the newly formed vessels.[12]

-

Treatment: this compound can be administered systemically or incorporated directly into the pellet to assess its inhibitory effect.

-

Data Analysis: Compare the extent of neovascularization in treated versus control animals.

References

- 1. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]

- 8. su-5416.com [su-5416.com]

- 9. benchchem.com [benchchem.com]

- 10. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [jove.com]

- 11. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

Semaxanib's Target Profile and Kinase Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaxanib (formerly known as SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases, recognized for its potent anti-angiogenic properties.[1] Developed by SUGEN, this compound has been a subject of extensive preclinical and clinical investigation as a cancer therapeutic.[2] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies employed in its characterization.

This compound's primary mechanism of action is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][3] It functions through the competitive inhibition of ATP binding to the kinase domain of VEGFR-2.[1][4] This action prevents the VEGF-induced autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival—all essential processes for angiogenesis.[1] By inhibiting the formation of new blood vessels, this compound can deprive tumors of necessary oxygen and nutrients, thereby impeding their growth.[1]

While highly selective for VEGFR-2, this compound also demonstrates inhibitory activity against other tyrosine kinases, albeit at higher concentrations.[1] This broader kinase inhibition profile may contribute to its overall anti-tumor activity.[1]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been extensively quantified. The following tables summarize key half-maximal inhibitory concentration (IC50) values from various in vitro and cellular assays.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value (µM) | Assay Type |

| VEGFR-2 (Flk-1/KDR) | 1.23 | Cell-free kinase assay |

| VEGFR-2 (Flk-1/KDR) | 0.04 - 1.23 | Various assays |

| VEGFR1/2 | 0.04 | Cell-free assay |

| c-Kit | 0.03 | Cell-free assay |

| FLT3 | 0.16 | Cell-free assay |

| RET | 0.17 | Cell-free assay |

| PDGFRβ | 20.3 | PDGF-dependent autophosphorylation |

| ALK | 1.2 | Cell-free assay |

| ABL | 11 | Cell-free assay |

| EGFR | >100 | Cell-free assay |

| FGFR | >100 | Cell-free assay |

| InsR | >100 | --- |

Data compiled from multiple sources.[1][5][6]

Table 2: Cellular Activity of this compound

| Assay | Cell Line / System | IC50 Value (µM) |

| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 (Flk-1 expressing) | 1.04 |

| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 |

| HUVEC Proliferation | HUVECs | 0.33 |

| FGF-driven Mitogenesis | HUVECs | 50 |

| Cytotoxicity | MCF7 (human breast cancer) | 0.0031 |

| Cytotoxicity | B16F10 (mouse melanoma) | 0.0036 |

| VEGFR2 Inhibition | U251 (human glioblastoma) | 0.0129 |

| Proliferation | MRC5 (human lung fibroblast) | 11.726 |

| Cell Growth | Various Tumor Cell Lines | > 20 |

Data compiled from multiple sources.[5][7]

Signaling Pathways

This compound's primary therapeutic effect is derived from its inhibition of the VEGFR-2 signaling pathway, a critical cascade in angiogenesis.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of kinase inhibitors. The following are representative protocols for key experiments used to evaluate this compound.

In Vitro Kinase Assay (VEGFR-2)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.

Objective: To determine the IC50 of this compound for VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (SU5416)

-

ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radioactive detection)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well phosphocellulose filter plates

-

Stop solution (e.g., phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the recombinant VEGFR-2 kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the wells to remove unincorporated ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Cell-Based Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR-2 within a cellular context.

Objective: To determine the IC50 of this compound for inhibiting VEGF-induced VEGFR-2 phosphorylation.

Materials:

-

NIH 3T3 cells engineered to overexpress Flk-1 (VEGFR-2)

-

96-well microplates coated with an anti-VEGFR-2 capture antibody

-

Cell lysis buffer

-

This compound (SU5416)

-

VEGF

-

ATP

-

Wash buffer

-

Biotinylated anti-phosphotyrosine antibody

-

Avidin-conjugated Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Culture NIH 3T3-Flk-1 cells and prepare cell lysates.

-

Add cell lysates to the antibody-coated 96-well plates and incubate to allow receptor capture.

-

Add serial dilutions of this compound to the wells and incubate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate to allow for receptor autophosphorylation.

-

Wash the wells and add the biotinylated anti-phosphotyrosine antibody.

-

Incubate to allow antibody binding to phosphorylated receptors.

-

Wash the wells and add avidin-HRP.

-

Incubate to allow binding to the biotinylated antibody.

-

Wash the wells and add TMB substrate to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

The signal intensity is inversely proportional to the inhibitory activity of this compound. Determine the IC50 value from the dose-response curve.[3]

Caption: Workflow for a cell-based receptor phosphorylation assay.

Endothelial Cell Proliferation (Mitogenesis) Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by VEGF.

Objective: To determine the IC50 of this compound for inhibiting VEGF-driven HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well tissue culture plates

-

Growth medium and basal medium with reduced serum

-

This compound (SU5416)

-

VEGF

-

Cell proliferation detection reagent (e.g., BrdU or [³H]thymidine)

-

Cell lysis buffer (if required by detection reagent)

-

Plate reader or scintillation counter

Procedure:

-

Seed HUVECs into a 96-well plate and allow them to adhere.

-

Starve the cells in a low-serum medium to synchronize the cell cycle.

-

Treat the cells with serial dilutions of this compound.

-

Stimulate the cells with a mitogenic concentration of VEGF.

-

Incubate for 24-48 hours.

-

Add a cell proliferation detection reagent (e.g., BrdU) and incubate for an additional 24 hours.

-

Lyse the cells and quantify the incorporation of the detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2.[1][2] Its mechanism of action, centered on the competitive inhibition of ATP binding and the subsequent blockade of downstream signaling, has been robustly demonstrated through a variety of in vitro and in vivo experimental models.[1] While its clinical development was discontinued, this compound remains a valuable research tool for studying the biological roles of VEGFR signaling and for the preclinical evaluation of anti-angiogenic therapeutic strategies.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of Semaxanib (SU5416): A Technical Guide

Introduction: Semaxanib (SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases, primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1] As a potent anti-angiogenic agent, it has been the subject of extensive preclinical and clinical investigation for cancer therapy.[2][3] Developed by SUGEN, this compound was one of the early compounds designed to inhibit the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Core Mechanism of Action: Selective Inhibition of VEGFR-2

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of the VEGFR-2 tyrosine kinase.[1] The binding of VEGF to its receptor normally induces dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[6] this compound effectively blocks this initial autophosphorylation step, thereby abrogating the cellular responses to VEGF.[1][7] While highly selective for VEGFR-2, it has been shown to inhibit other tyrosine kinases, such as c-Kit and PDGFRβ, but at significantly higher concentrations.[1][8]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemeurope.com]

- 4. thinkofgames.com [thinkofgames.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]

Semaxanib: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaxanib (formerly known as SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs), with notable potency and selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] As a key regulator of angiogenesis, the signaling pathway mediated by VEGFR-2 is a critical target in oncology. This compound competitively blocks the ATP-binding site within the kinase domain of VEGFR-2, thereby inhibiting VEGF-induced receptor autophosphorylation and downstream signaling.[1][4][5] This action effectively curtails endothelial cell proliferation and migration, fundamental processes in the formation of new blood vessels required for tumor growth.[6][7] This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Structural Properties

This compound is an oxindole (B195798) derivative, characterized by a 3-methyleneoxindole (B167718) core structure where one of the methylene (B1212753) hydrogens is substituted by a 3,5-dimethylpyrrol-2-yl group.[4][6]

Chemical Identifiers

| Property | Value |

| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one[2][8] |

| Synonyms | SU5416, Semaxinib, Semoxind[4][7][9] |

| CAS Number | 204005-46-9[6][9] |

| Molecular Formula | C₁₅H₁₄N₂O[4][6][9] |

| Molecular Weight | 238.28 g/mol [4][6][9] |

| SMILES | Cc1cc(nc1/C=C/2/c3ccccc3NC2=O)C[10] |

| InChIKey | WUWDLXZGHZSWQZ-WQLSENKSSA-N[7] |

Physicochemical Properties

| Property | Value |

| Appearance | Yellow to orange solid powder[7] |

| Solubility | DMSO: ~22 - 40 mg/mL, Ethanol: ~2 mg/mL, Water: <1 mg/mL[11][12] |

| Purity | >99% (commercially available)[8] |

Synthesis

The synthesis of this compound is achieved through a Knoevenagel condensation reaction.[2] The process involves the base-catalyzed reaction of 2,4-dimethylpyrrole-5-carboxaldehyde with oxindole.[2] The aldehyde is typically formed from 2,4-dimethylpyrrole (B27635) via a Vilsmeier-Haack reaction.[2]

Caption: Synthetic pathway of this compound.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the VEGFR-2 (also known as KDR or Flk-1) tyrosine kinase.[1][13] It functions as a competitive inhibitor of ATP binding to the catalytic domain of the receptor.[1][4][5] This inhibition prevents the VEGF-induced autophosphorylation of VEGFR-2, a crucial step in the activation of downstream signaling cascades that promote angiogenesis.[1][12] By blocking this initial signaling event, this compound effectively abrogates endothelial cell proliferation, migration, and survival.[1]

While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, albeit at higher concentrations, including c-Kit and FLT3.[1][6] It shows significantly less potency against PDGFRβ and lacks substantial activity against EGFR, InsR, and FGFR.[1][6][9]

Caption: VEGFR-2 signaling and this compound's point of inhibition.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against various kinases and in cell-based assays.

| Target/Assay | IC₅₀ Value | Notes |

| VEGFR (Flk-1/KDR) | 1.23 µM[6][9][11] | General VEGFR inhibition. |

| Recombinant VEGFR-2 | 140 nM[6] | Potent inhibition of the isolated kinase. |

| VEGFR-2 phosphorylation in HUVECs | 250 nM[6] | Inhibition in a cellular context. |

| VEGF-dependent Flk-1 phosphorylation (NIH 3T3 cells) | 1.04 µM[9] | Inhibition in an overexpressing cell line. |

| PDGFRβ | 3.0 µM[6] | Weaker inhibitory activity. |

| c-Kit | 5.0 µM[6] | Weaker inhibitory activity. |

| EGFR, FGFR, Abl | > 10 µM[6] | No significant effect. |

| VEGF-driven mitogenesis | 0.04 µM[9] | Potent inhibition of cell proliferation. |

| FGF-driven mitogenesis | 50 µM[9] | Significantly less potent against FGF-driven proliferation. |

| Cytotoxicity (TAMH and HepG2 cells) | 6.28 µM and 8.17 µM, respectively[14] | General cytotoxic effects at higher concentrations. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2 Autophosphorylation)

This protocol outlines a method to determine the inhibitory effect of this compound on VEGFR-2 autophosphorylation.

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for VEGFR-2 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Receptor Immobilization: Add recombinant VEGFR-2 kinase to each well and incubate for 1-2 hours at room temperature to allow binding to the capture antibody.

-

Inhibitor Addition: Add serial dilutions of this compound (prepared in a kinase buffer) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and incubate for 30-60 minutes at room temperature.[9]

-

Reaction Termination: Stop the reaction by adding a solution of EDTA.[6]

-

Detection:

-

Quantification: Stop the color development with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.[9] The IC₅₀ value can be calculated from the dose-response curve.

Cell-Based Mitogenesis Assay

This protocol describes a method to assess the effect of this compound on VEGF-induced endothelial cell proliferation.

Methodology:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells.

-

Inhibitor and Mitogen Treatment:

-

Proliferation Measurement:

-

Analysis: Calculate the IC₅₀ value based on the inhibition of VEGF-stimulated proliferation.

Clinical and Preclinical Status

This compound demonstrated anti-angiogenic and anti-tumor activity in various preclinical models.[7][9] It entered Phase III clinical trials for the treatment of advanced colorectal cancer; however, these trials were discontinued (B1498344) due to a lack of efficacy.[2][3] Despite its discontinuation in clinical development, this compound remains a valuable research tool for studying the biological roles of VEGFR-2 and the therapeutic potential of anti-angiogenic strategies.[1] A related compound, sunitinib (B231) (SU11248), was subsequently developed and received FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2. Its mechanism of action, centered on the competitive inhibition of ATP binding and the subsequent blockade of downstream signaling, has been extensively validated. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development, facilitating further investigation into the roles of VEGFR-2 and the development of novel anti-angiogenic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. This compound | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]

- 7. medkoo.com [medkoo.com]

- 8. SU 5416 (this compound), VEGFR-2 inhibitor (CAS 194413-58-6) | Abcam [abcam.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound (SU5416) | CAS 204005-46-9 | Sun-shinechem [sun-shinechem.com]

- 11. This compound (SU5416) - Creative Enzymes [creative-enzymes.com]

- 12. benchchem.com [benchchem.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

Semaxanib (SU5416): An In-depth Technical Guide to its Early Preclinical Anti-Angiogenic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies on Semaxanib (SU5416), a first-generation tyrosine kinase inhibitor investigated for its anti-angiogenic properties. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in its initial evaluation.

Executive Summary

This compound, a synthetic oxindole (B195798) derivative, emerged as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1][2] Early preclinical research established its role in blocking the VEGF signaling pathway, a critical driver of angiogenesis. By competitively inhibiting ATP binding to the kinase domain of VEGFR-2, this compound effectively prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] This mode of action translates to the inhibition of endothelial cell proliferation and migration, ultimately leading to a reduction in tumor vascularization and growth, as demonstrated in numerous preclinical models.[4][5] While its clinical development was discontinued, this compound remains a significant tool compound for studying the biological roles of VEGF signaling in angiogenesis and cancer.[4]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

This compound's primary molecular target is the VEGFR-2, a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[1][2] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation event initiates a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability.

This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[3][6] By occupying this site, it prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues, thereby inhibiting the receptor's activation. This blockade of the initial signaling event effectively halts the entire downstream cascade, leading to the abrogation of the physiological processes required for the formation of new blood vessels.[2]

VEGFR-2 signaling pathway and this compound's point of inhibition.

Quantitative Data Summary

The anti-angiogenic potential of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from early preclinical studies.

In Vitro Kinase and Cellular Activity

This compound demonstrates high selectivity for VEGFR-2 over other related tyrosine kinases.

| Target/Assay | IC50 Value | Cell Line/System | Reference(s) |

| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free kinase assay | [7][8][9][10] |

| VEGFR-2 Phosphorylation | 140 nM | Recombinant VEGFR-2 | [7] |

| VEGFR-2 Phosphorylation | 250 nM | HUVECs | [7] |

| VEGF-dependent Mitogenesis | 0.04 µM | HUVECs | [8][9] |

| FGF-dependent Mitogenesis | 50 µM | HUVECs | [8][9] |

| PDGFRβ | 3.0 µM | Kinase assay | [7] |

| PDGF-dependent Autophosphorylation | 20.3 µM | NIH 3T3 cells | [8] |

| c-Kit | 5.0 µM | Kinase assay | [7] |

| EGFR, FGFR, Abl | > 10 µM | Kinase assays | [7] |

| Tumor Cell Growth | > 20 µM | Various tumor cell lines |

HUVECs: Human Umbilical Vein Endothelial Cells

In Vivo Anti-Tumor Efficacy in Xenograft Models

This compound showed significant tumor growth inhibition in various subcutaneous xenograft models, highlighting its anti-angiogenic mechanism rather than direct cytotoxicity to tumor cells.[4][11]

| Tumor Model | Cancer Type | Dosing Regimen (i.p.) | Tumor Growth Inhibition | Reference(s) |

| A375 | Melanoma | 25 mg/kg/day | >85% | [9] |

| C6 | Glioma | 3 mg/kg/day | 62% | |

| C6 | Glioma | 25 mg/kg/day | >90% | [11] |

| Calu-6 | Lung Carcinoma | 25 mg/kg/day | 70% | [11] |

| SF763T | Glioma | 25 mg/kg/day | 69% | [11] |

| LNCaP | Prostate Carcinoma | 25 mg/kg/day | Significant Inhibition | [11] |

| Multiple Lines | Various | 25 mg/kg/day | Significant inhibition in 8 of 10 lines |

i.p.: Intraperitoneal administration

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize this compound's anti-angiogenic activity.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 tyrosine kinase.

-

Assay Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and varying concentrations of the test compound (this compound).

-

Reagents: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂), and test compound.

-

Procedure:

-

The test compound is serially diluted and added to the wells of a microtiter plate.

-

Recombinant VEGFR-2 kinase and the substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The mixture is incubated for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 25-30°C).

-

The reaction is terminated by adding a stop solution (e.g., EDTA).

-

-

Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, this involves capturing the substrate on a filter membrane and quantifying the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Endothelial Cell Proliferation (Mitogenesis) Assay

This cell-based assay measures the effect of this compound on the proliferation of endothelial cells stimulated by mitogens like VEGF.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., F-12K) supplemented with fetal bovine serum (FBS).

-

Procedure:

-

HUVECs are seeded in 96-well plates (e.g., 1 x 10⁴ cells/well) and cultured for 24 hours in low-serum media (e.g., 0.5% FBS) to induce quiescence.[4]

-

Serial dilutions of this compound are prepared in media and added to the cells for a pre-incubation period (e.g., 2 hours).[4]

-

A mitogenic concentration of VEGF (e.g., 5-20 ng/mL) is then added to stimulate cell proliferation.[8]

-

After a 24-hour incubation, a proliferation marker such as [³H]thymidine or BrdU is added to each well.[8]

-

The cells are incubated for an additional 24 hours to allow for the incorporation of the marker into newly synthesized DNA.[8]

-

-

Quantification: The amount of incorporated [³H]thymidine is measured using a liquid scintillation counter, or BrdU incorporation is quantified via an ELISA-based colorimetric assay.[8]

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-stimulated control group without the inhibitor. The IC50 value is calculated from the dose-response curve.

Workflow for an endothelial cell proliferation assay.

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of this compound in a living organism.[11]

-

Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used.[9]

-

Tumor Cell Implantation: A suspension of human tumor cells (e.g., A375 melanoma) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The animals are then randomly assigned to a control (vehicle) group or a treatment group.

-

Treatment Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO), is administered to the treatment group, typically via daily intraperitoneal (i.p.) injection.[8][9] The control group receives the vehicle only.

-

Monitoring: Animal body weight and tumor volume are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²) / 2.

-

Study Termination and Analysis: At the end of the study (e.g., after 21-39 days or when tumors in the control group reach a predetermined size), the animals are euthanized.[9] Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, microvessel density).[4]

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor size or weight in the treated group to that of the control group.[11]

Conclusion

The early preclinical data for this compound (SU5416) robustly established its function as a potent and selective inhibitor of VEGFR-2. Through the competitive inhibition of ATP binding, this compound effectively blocks VEGF-mediated signaling, leading to a significant anti-angiogenic effect. This was consistently demonstrated by its ability to inhibit endothelial cell proliferation in vitro and suppress tumor growth and vascularization in a wide range of in vivo xenograft models. These foundational studies not only validated VEGFR-2 as a critical target for anti-angiogenic therapy but also positioned this compound as a valuable research tool for dissecting the complexities of tumor angiogenesis.

References

- 1. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Facebook [cancer.gov]

- 7. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

Semaxanib's Impact on the VEGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Semaxanib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It details the drug's effects on the VEGF signaling pathway, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key biological processes and workflows.

Introduction to this compound and the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are pivotal mediators of angiogenesis, the physiological process involving the growth of new blood vessels.[1] In pathological conditions such as cancer, aberrant activation of the VEGF/VEGFR-2 signaling cascade drives tumor neovascularization, supplying tumors with essential nutrients and oxygen to sustain their growth and metastasis.[2]

This compound (SU5416) is a small molecule inhibitor that selectively targets the ATP-binding site within the tyrosine kinase domain of VEGFR-2.[3][4] By competitively and reversibly inhibiting ATP binding, this compound prevents the autophosphorylation of VEGFR-2, a critical step in the activation of downstream signaling pathways.[5][6] This blockade ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby exerting potent anti-angiogenic effects.[3][7]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell function.[2][3]

This compound directly interferes with this initial activation step. By occupying the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the transfer of phosphate (B84403) groups, thereby inhibiting receptor autophosphorylation and subsequent signal transduction.[2][3]

Quantitative Data on this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Inhibition Data

| Target / Assay | Cell Line / System | IC50 Value | Reference(s) |

| Kinase Inhibition | |||

| VEGFR-2 (Flk-1/KDR) | Cell-free assay | 1.23 µM | [7][8][9] |

| PDGFRβ | Cell-free assay | 3.0 µM - 20.3 µM | [5][6][8] |

| c-Kit | Cell-free assay | 5.0 µM | [5] |

| EGFR, FGFR, InsR, Abl | Cell-free assay | > 10 µM | [5][8] |

| Cellular Activity | |||

| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 (Flk-1 expressing) | 1.04 µM | [8] |

| VEGF-driven Mitogenesis | HUVECs | 0.04 µM | [6][8][10] |

| FGF-driven Mitogenesis | HUVECs | 50 µM | [6][8] |

| VEGFR-2 Inhibition | U251 (human glioblastoma) | 12.9 nM | [8] |

| Cytotoxicity Assay | MCF7 (human breast cancer) | 3.1 nM | [8] |

| Cytotoxicity Assay | B16F10 (mouse melanoma) | 3.6 nM | [8] |

| Cell Growth (various tumor cell lines) | C6, Calu-6, A375, A431, SF767T | > 20 µM | [8] |

HUVECs: Human Umbilical Vein Endothelial Cells

Table 2: In Vivo Efficacy in Xenograft Models

| Tumor Model | Cancer Type | Dosing Regimen (i.p.) | Tumor Growth Inhibition | Reference(s) |

| A375 | Melanoma | 25 mg/kg/day | >85% | [8][11][12] |

| Calu-6 | Lung Carcinoma | 25 mg/kg/day | Significant | [12] |

| C6 | Glioma | 25 mg/kg/day | Significant | [8][12] |

| LNCaP | Prostate Carcinoma | 25 mg/kg/day | 67% | [12] |

| SF763T | Glioma | 25 mg/kg/day | 69% | [12] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize this compound's effects on the VEGF signaling pathway.

In Vitro VEGFR-2 Kinase Assay (ELISA-based)

This assay quantifies the direct inhibition of VEGFR-2 autophosphorylation by this compound in a cell-free system.[3][5]

Objective: To determine the IC50 of this compound for VEGFR-2 kinase activity.

Materials:

-

96-well polystyrene ELISA plates

-

Monoclonal antibody specific for Flk-1 (VEGFR-2)

-

Solubilized cell membranes from cells overexpressing Flk-1 (e.g., 3T3-Flk-1 cells)

-

This compound (SU5416)

-

ATP

-

Biotinylated anti-phosphotyrosine monoclonal antibody

-

Avidin-conjugated Horseradish Peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with an anti-Flk-1 monoclonal antibody overnight at 4°C.

-

Receptor Immobilization: Wash the plate and add solubilized cell membranes from Flk-1 overexpressing cells. Incubate overnight at 4°C to allow antibody capture of the receptor.

-

Compound Addition: Wash the plate to remove unbound lysate. Add serial dilutions of this compound to the wells.

-

Kinase Reaction: Initiate autophosphorylation by adding ATP to each well. Incubate for 60 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Detection: Wash the wells and add a biotinylated anti-phosphotyrosine antibody. Following incubation and washing, add avidin-HRP.

-

Signal Development: After a final wash, add the HRP substrate and allow color to develop.

-

Data Acquisition: Stop the reaction with sulfuric acid and measure the absorbance. The signal intensity is inversely proportional to the inhibitory activity of this compound.

Cell-Based Mitogenesis Assay

This assay measures the effect of this compound on VEGF-induced proliferation of endothelial cells.[3][8]

Objective: To determine the IC50 of this compound for inhibiting VEGF-driven HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well tissue culture plates

-

Basal medium with low serum (e.g., F-12K with 0.5% FBS)

-

This compound (SU5416)

-

Recombinant human VEGF

-

Cell proliferation detection reagent (e.g., BrdU or [³H]thymidine)

-

Scintillation counter or ELISA plate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates and allow them to adhere.

-

Quiescence: Starve the cells in low-serum medium for 24 hours to synchronize them.

-

Compound Treatment: Add serial dilutions of this compound (final DMSO concentration ≤ 0.25%) and incubate for 2 hours.

-

Mitogenic Stimulation: Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).

-

Incubation: Incubate the plates for 24 hours.

-

Proliferation Measurement: Add a proliferation detection reagent (BrdU or [³H]thymidine) and incubate for an additional 24 hours.

-

Quantification: Lyse the cells and quantify the incorporation of the reagent according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[11][12]

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., BALB/c nu/nu)

-

Tumor cells (e.g., A375 melanoma, C6 glioma)

-

This compound (SU5416)

-

Vehicle (e.g., DMSO)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Implant tumor cells subcutaneously into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Randomization: Randomize mice into treatment and control (vehicle) groups.

-

Treatment Administration: Administer this compound or vehicle intraperitoneally (i.p.) daily at the desired dose (e.g., 25 mg/kg/day).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2. Its mechanism of action, centered on the direct inhibition of receptor tyrosine kinase activity, effectively blocks the primary signaling pathway responsible for angiogenesis. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting endothelial cell proliferation and suppressing tumor growth. The detailed protocols provided herein offer a foundation for the continued investigation of this compound and other anti-angiogenic agents targeting the VEGF signaling pathway. While clinical development of this compound was discontinued, it remains a valuable tool for preclinical research in oncology and vascular biology.[13][14]

References

- 1. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Facebook [cancer.gov]

- 5. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]

- 6. Semaxinib | VEGFR | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. agar-bacteriological.com [agar-bacteriological.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

The Role of Semaxanib in the Inhibition of Flk-1/KDR Receptor Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaxanib (formerly known as SU5416) is a synthetic, small-molecule inhibitor that has been pivotal in the study of angiogenesis and cancer therapy.[1] It functions as a potent and selective antagonist of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Fetal liver kinase-1 (Flk-1) or Kinase insert Domain Receptor (KDR).[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. By competitively inhibiting ATP binding to the Flk-1/KDR tyrosine kinase domain, this compound effectively blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[1][4]

Introduction to Flk-1/KDR Signaling and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in embryonic development, wound healing, and various pathological conditions, most notably cancer.[4] Tumors require a dedicated blood supply to grow beyond a few millimeters, making angiogenesis a crucial target for cancer therapy.[3] The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptors are central regulators of this process.

VEGF-A, upon binding to its primary receptor Flk-1/KDR on the surface of endothelial cells, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[1] This activation initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[5]

Mechanism of Action of this compound

This compound is an oxindole (B195798) derivative that functions as a competitive inhibitor of ATP at the catalytic domain of the Flk-1/KDR receptor tyrosine kinase.[1][6] By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate (B84403) groups to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of the initial signaling event effectively abrogates the downstream pathways that are dependent on Flk-1/KDR activation, leading to a potent anti-angiogenic effect.[1]

Quantitative Data on this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized in a variety of biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 Value | Notes |

| Flk-1/KDR (VEGFR-2) | 1.23 µM | Potent and primary target.[6][7] |

| PDGFRβ | 3.0 µM | Approximately 20-fold less potent than against Flk-1/KDR.[6][7] |

| c-Kit | 5.0 µM | Weak inhibitory activity.[6] |

| FGFR | > 10 µM | Negligible activity.[6] |

| EGFR | > 10 µM | Negligible activity.[6] |

| InsR | > 10 µM | Negligible activity.[6] |

Table 2: Cellular Assays

| Assay | Cell Line/System | Endpoint | IC50 Value |

| Flk-1 Autophosphorylation | Flk-1 overexpressing NIH 3T3 cells | VEGF-dependent phosphorylation | 1.04 µM[7] |

| PDGFR Autophosphorylation | NIH 3T3 cells | PDGF-dependent phosphorylation | 20.3 µM[7] |

| Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven proliferation | 0.04 µM[7] |

| Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | FGF-driven proliferation | 50 µM[7] |

| Tumor Cell Growth | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma | In vitro proliferation | > 20 µM[7][8] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize this compound.

Flk-1/KDR Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the autophosphorylation of the Flk-1/KDR receptor in a cell-free system.

Materials:

-

96-well polystyrene ELISA plates

-

Monoclonal antibody against Flk-1/KDR

-

Solubilized membrane preparations from Flk-1 overexpressing cells (e.g., NIH 3T3-Flk-1)

-

This compound (SU5416)

-

ATP

-

EDTA

-

Biotinylated anti-phosphotyrosine monoclonal antibody

-

Avidin-conjugated Horseradish Peroxidase (HRP)

-

TMB substrate

-

Sulfuric acid (H₂SO₄)

Protocol:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with a monoclonal antibody specific for Flk-1/KDR and incubate overnight at 4°C.

-

Receptor Immobilization: Wash the plate to remove unbound antibody. Add solubilized cell membranes from Flk-1 overexpressing cells to the wells and incubate overnight at 4°C to allow the antibody to capture the receptor.[7]

-

Compound Addition: Wash the plate to remove unbound lysate. Add serial dilutions of this compound to the wells.[7]

-

Kinase Reaction: Initiate the autophosphorylation reaction by adding ATP to each well. Allow the reaction to proceed for 60 minutes at room temperature.[7][9]

-

Stopping the Reaction: Terminate the kinase reaction by adding EDTA to each well.[7][9]

-

Detection of Phosphorylation:

-

Signal Development: After a final wash, add TMB substrate. Allow the color to develop for 30 minutes.[6]

-

Quantification: Stop the reaction with H₂SO₄ and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.[6]

Endothelial Cell Proliferation (Mitogenesis) Assay

This cell-based assay measures the effect of this compound on VEGF-induced proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well flat-bottomed tissue culture plates

-

F-12K medium with 0.5% heat-inactivated Fetal Bovine Serum (FBS)

-

This compound (SU5416)

-

VEGF

-

[³H]thymidine or BrdUrd labeling reagent

-

Cell lysis buffer and detection reagents

Protocol:

-

Cell Plating: Plate HUVECs in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of F-12K medium containing 0.5% FBS.[7][10]

-

Quiescence: Culture the cells for 24 hours at 37°C to synchronize them in a quiescent state.[9][10]

-

Compound Treatment: Prepare serial dilutions of this compound in medium. Add the dilutions to the wells and incubate for 2 hours. The final DMSO concentration should not exceed 0.25%.[9][10]

-

Mitogenic Stimulation: Add a mitogenic concentration of VEGF (e.g., 5-20 ng/mL) to the wells to stimulate cell proliferation.[9][10]

-

Incubation: Incubate the plates for 24 hours at 37°C.[7]

-

Proliferation Labeling: Add either [³H]thymidine (1 µCi/well) or BrdUrd to each well.[7][9]

-

Final Incubation: Incubate the plates for an additional 24 hours to allow for the incorporation of the label into newly synthesized DNA.[7]

-

Quantification: Lyse the cells and quantify the amount of incorporated [³H]thymidine or BrdUrd according to the manufacturer's protocol. Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration to determine the IC50 value.[11]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nu/nu)

-

Tumor cells (e.g., A375 melanoma, C6 glioma)

-

This compound (SU5416)

-

Vehicle (e.g., DMSO or a formulation of PEG300, Tween80, and ddH2O)[7]

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Implant tumor cells subcutaneously into the flank of the mice.[11]

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[11]

-

Randomization: Randomize the mice into treatment and control groups.[11]

-

Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control, typically via intraperitoneal (i.p.) injection, on a specified schedule (e.g., daily).[3][11]

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[11]

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.[11]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, microvessel density).[11]

-

Efficacy Determination: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.[11]

Conclusion

This compound (SU5416) is a well-characterized, potent, and selective inhibitor of the Flk-1/KDR receptor tyrosine kinase.[2][3] Its mechanism of action, centered on the competitive inhibition of ATP binding, leads to a robust anti-angiogenic effect by blocking VEGF-driven endothelial cell proliferation and migration.[1][4] The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development. While the clinical development of this compound was discontinued, it remains an invaluable tool for investigating the fundamental biology of VEGFR-2 signaling and for the preclinical evaluation of novel anti-angiogenic strategies.[1][12]

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. (Z)-Semaxinib | VEGFR | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Semaxanib (SU5416) in Pulmonary Arterial Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaxanib, also known as SU5416, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator in angiogenesis.[1][2] While initially developed as an anti-cancer agent, its unique pharmacological profile has made it an indispensable tool in the study of pulmonary arterial hypertension (PAH).[3][4] This technical guide provides an in-depth overview of the use of this compound in preclinical PAH research, focusing on the widely utilized Sugen/hypoxia (SuHx) model. We will delve into its mechanism of action, detailed experimental protocols, quantitative data, and the translational relevance of this model.

Mechanism of Action: The "Two-Hit" Hypothesis

The SuHx model's ability to closely mimic the complex pathology of human PAH lies in its "two-hit" mechanism involving VEGFR2 inhibition and chronic hypoxia.[1]

-

First Hit: VEGFR2 Blockade by this compound. this compound competitively binds to the ATP-binding site of the VEGFR2 tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[5][6] In the context of the pulmonary vasculature, VEGF is a critical survival factor for endothelial cells. Inhibition of VEGFR2 signaling by this compound induces widespread apoptosis of these cells.[7][8]

-

Second Hit: Chronic Hypoxia. The initial endothelial cell apoptosis is followed by exposure to chronic hypoxia (typically 10% oxygen).[9][10] This hypoxic environment creates a pro-proliferative and inflammatory milieu. It is hypothesized that this condition selects for apoptosis-resistant endothelial cell clones that then proliferate uncontrollably.[7][11] This unchecked proliferation leads to the formation of complex, angio-obliterative lesions, including plexiform-like lesions, which are a hallmark of severe human PAH.[7][9]

Dual Role: VEGFR2 Inhibition and Aryl Hydrocarbon Receptor (AHR) Agonism

Recent research has revealed a more nuanced mechanism of action for this compound. In addition to its well-established role as a VEGFR2 inhibitor, SU5416 also acts as an agonist of the aryl hydrocarbon receptor (AHR).[8] AHR is a ligand-activated transcription factor involved in regulating responses to environmental stimuli and cellular processes. The activation of AHR by this compound may contribute to the pathogenic vascular remodeling seen in the SuHx model, adding another layer of complexity to its mechanism.[5]

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity and its effects in preclinical models of PAH.

Table 1: In Vitro Inhibitory Activity of this compound (SU5416)

| Target | IC50 | Cell Line/System | Reference |

| VEGFR2 (Flk-1/KDR) | 1.23 µM | N/A | [7][8][12] |

| VEGFR2 (recombinant) | 140 nM | N/A | [5] |

| VEGFR2 phosphorylation | 250 nM | HUVECs | [5] |

| VEGF-dependent Flk-1 phosphorylation | 1.04 µM | Flk-1-overexpressing NIH 3T3 cells | [7][13] |

| VEGF-driven mitogenesis | 0.04 µM | Endothelial cells | [7][13] |

| PDGFRβ | 3.0 µM | N/A | [5] |

| c-Kit | 5.0 µM | N/A | [5] |

| PDGF-dependent autophosphorylation | 20.3 µM | NIH 3T3 cells | [7][13] |

Table 2: Effects of this compound (SU5416) in Rodent Models of Pulmonary Hypertension

| Animal Model | SU5416 Dose | Hypoxia Duration | Key Findings | Reference |

| Sprague-Dawley Rat (SuHx) | 20 mg/kg, single s.c. injection | 3 weeks (10% O2) | RVSP: 61.9 ± 6.1 mmHg (14 days post-hypoxia), 64.9 ± 8.4 mmHg (28 days post-hypoxia) | [14] |

| Sprague-Dawley Rat (SuHx) | 25 mg/kg, single s.c. injection | N/A | RVSP increased to 106 ± 7 mmHg, stabilized at 72 ± 8 mmHg after return to normoxia. | [15] |

| Sprague-Dawley Rat (hyper-responsive) | 20 mg/kg, single s.c. injection | Normoxia | 68% of males developed severe PAH (RVSP > 43.3 mmHg) | [16] |

| Wistar-Kyoto Rat (SuHx) | 20 mg/kg, single s.c. injection | 3 weeks (10% O2) + 2 weeks normoxia | Severe PH with substantial pulmonary vascular remodeling. | [17] |

| C57BL/6 Mouse (SuHx) | 20 mg/kg, weekly s.c. injection | 3 weeks (10% O2) | More profound PH phenotype (higher RVSP and RV hypertrophy) compared to hypoxia alone. | [18] |

RVSP: Right Ventricular Systolic Pressure; s.c.: subcutaneous

Experimental Protocols

The following are detailed methodologies for inducing PAH using the this compound/hypoxia model in rats and mice.

Rat Model (SuHx)

-

Animal Selection: Male Sprague-Dawley or Wistar-Kyoto rats are commonly used.[10][17] Note that different strains and even different colonies of the same strain can exhibit varying responses to SU5416.[18][19]

-

This compound (SU5416) Preparation and Administration:

-

Dissolve SU5416 in a vehicle such as a mixture of 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, and 0.9% benzyl (B1604629) alcohol in deionized water.[10]

-

Administer a single subcutaneous injection of this compound at a dose of 20 mg/kg body weight.[17]

-

-

Chronic Hypoxia Exposure:

-

Immediately following the SU5416 injection, place the rats in a hypoxic chamber.

-

Maintain a constant oxygen level of 10% for 3 weeks.[17] The chamber should be ventilated to prevent the buildup of carbon dioxide and ammonia.

-

-

Post-Hypoxia Period:

-

After 3 weeks of hypoxia, return the animals to normoxic conditions (room air).

-

The severe PAH phenotype with vascular remodeling typically develops and persists during this period.[17]

-

-

Assessment of Pulmonary Hypertension:

-

Hemodynamic Measurements: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Right Ventricular Hypertrophy: Assess the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).

-

Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling, including medial wall thickness and the presence of occlusive lesions.

-

Mouse Model (SuHx)

-

Animal Selection: C57BL/6 mice are a commonly used strain.[10][18]

-

This compound (SU5416) Preparation and Administration:

-

Prepare the SU5416 solution as described for the rat model.

-

Administer a subcutaneous injection of this compound at a dose of 20 mg/kg body weight, once weekly for 3 weeks.[10]

-

-

Chronic Hypoxia Exposure:

-

Expose the mice to normobaric hypoxia (10% O2) in a ventilated chamber for the 3-week duration of the SU5416 injections.[10]

-

-

Assessment of Pulmonary Hypertension:

-

Follow similar procedures for hemodynamic measurements, assessment of right ventricular hypertrophy, and histopathology as described for the rat model. The mouse model generally develops a less severe phenotype compared to the rat model.[11]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the typical experimental workflow for the SuHx model.

Caption: VEGFR2 signaling pathway and its inhibition by this compound (SU5416).

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.

Caption: Experimental workflow for the Sugen/hypoxia (SuHx) model of PAH.

Translational Relevance and Clinical Context

The SuHx model is considered highly translationally relevant because it recapitulates several key features of severe human PAH, including:

-

Progressive nature of the disease. [14]

-

Formation of complex angio-obliterative and plexiform-like lesions. [9]

-

Sustained pulmonary hypertension and right ventricular failure. [14]

This model has been instrumental in advancing our understanding of PAH pathogenesis and serves as a crucial platform for the preclinical evaluation of novel therapeutic agents.[1][20]

It is important to note that this compound (SU5416) itself is not used as a treatment for PAH. In fact, clinical trials of this compound for various cancers were discontinued (B1498344) due to lack of efficacy and concerns about adverse events.[4] Common side effects observed in these trials included headache, thrombosis, fatigue, nausea, and hypertension.[4][21] The prothrombotic effects and potential for cardiac dysfunction are significant considerations.[4]

Conclusion